N-Cyano-4-methyl-N-(trimethylstannyl)benzamide
Description
N-Cyano-4-methyl-N-(trimethylstannyl)benzamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a cyano group, a methyl group, and a trimethylstannyl group attached to the benzamide core
Properties
CAS No. |
62150-00-9 |
|---|---|
Molecular Formula |
C12H16N2OSn |
Molecular Weight |
322.98 g/mol |
IUPAC Name |
N-cyano-4-methyl-N-trimethylstannylbenzamide |
InChI |
InChI=1S/C9H8N2O.3CH3.Sn/c1-7-2-4-8(5-3-7)9(12)11-6-10;;;;/h2-5H,1H3,(H,11,12);3*1H3;/q;;;;+1/p-1 |
InChI Key |
HHCLIWQGNVGWNV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C#N)[Sn](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyano-4-methyl-N-(trimethylstannyl)benzamide typically involves the reaction of 4-methylbenzamide with trimethylstannyl chloride in the presence of a base, followed by the introduction of a cyano group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-Cyano-4-methyl-N-(trimethylstannyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the cyano group or the reduction of the stannyl group.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new functionalized benzamides.
Scientific Research Applications
N-Cyano-4-methyl-N-(trimethylstannyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound may be used in the study of biological pathways and as a tool for probing enzyme activities.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-Cyano-4-methyl-N-(trimethylstannyl)benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the trimethylstannyl group can participate in coordination chemistry. These interactions can affect various biochemical pathways and enzyme activities, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-Methylbenzamide: Similar structure but lacks the cyano and trimethylstannyl groups.
N-Cyano-N-methylbenzamide: Contains the cyano group but lacks the trimethylstannyl group.
N-Trimethylstannylbenzamide: Contains the trimethylstannyl group but lacks the cyano group.
Uniqueness: N-Cyano-4-methyl-N-(trimethylstannyl)benzamide is unique due to the presence of both the cyano and trimethylstannyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
